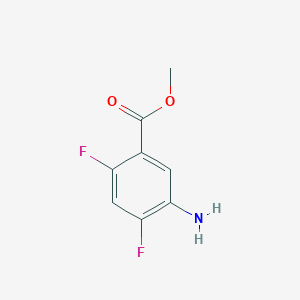

Methyl 5-amino-2,4-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAREYZKVHGBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622491 | |

| Record name | Methyl 5-amino-2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125568-73-2 | |

| Record name | Methyl 5-amino-2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-amino-2,4-difluorobenzoate

CAS Number: 125568-73-2

This technical guide provides an in-depth overview of Methyl 5-amino-2,4-difluorobenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a solid, appearing as a white to yellow or brown substance. It is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 125568-73-2 | [1] |

| Molecular Formula | C₈H₇F₂NO₂ | [2] |

| Molecular Weight | 187.14 g/mol | [2] |

| Physical Form | White to Yellow to Brown Solid | |

| Melting Point | 111-113°C | |

| Boiling Point | 284°C at 760 mmHg | |

| Purity | >97% | [2] |

| Storage Temperature | Refrigerator |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic methods.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.27 (dd, J=9.98, 7.42 Hz, 1H), 7.14 (t, J=10.99 Hz, 1H), 5.28 (s, 2H), 3.77 (s, 3H) | [1] |

| LC-MS | m/z 189.0 (M+H)⁺ | [1] |

| ¹³C NMR | Characteristic peaks for aromatic carbons, carbonyl carbon, and methyl carbon are expected. Specific data for this compound is not readily available in public databases. | |

| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (ester), and C-F bonds are expected. |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reduction of its nitro precursor, Methyl 2,4-difluoro-5-nitrobenzoate.

Synthesis of this compound

Experimental Protocol:

-

Starting Material: Methyl 2,4-difluoro-5-nitrobenzoate (1 eq.)

-

Reagents: Iron powder (4 eq.), Acetic acid, Water

-

Solvent: Ethyl acetate

-

Procedure:

-

To a solution of Methyl 2,4-difluoro-5-nitrobenzoate (12.0 g, 0.06 mol) in a mixture of acetic acid (150 mL) and water, add iron powder (12.3 g, 0.22 mol).[1]

-

Heat the reaction mixture to 40°C and maintain for 1.5 hours.[1]

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.[1]

-

Extract the filtrate with ethyl acetate.[1]

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

The resulting product is this compound as a brown solid (10.0 g, 96% yield).[1]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.

Applications in Drug Development

This compound is a crucial building block in the synthesis of targeted therapies, most notably the AKT inhibitor AZD5363 (Capivasertib) .[3] AZD5363 is an orally bioavailable, potent inhibitor of all three isoforms of the serine/threonine kinase AKT.[3][4]

Role in the Synthesis of AZD5363

The synthesis of AZD5363 involves the coupling of this compound with other key intermediates to construct the final complex molecular structure of the drug. The amino and difluorobenzoyl moieties of the starting material are essential for the final structure and biological activity of AZD5363.

Signaling Pathway and Mechanism of Action

As an intermediate, this compound does not have a direct biological signaling role. However, its importance lies in its incorporation into drugs like AZD5363, which targets the PI3K/AKT/mTOR signaling pathway . This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[5][6]

AZD5363 inhibits the phosphorylation of AKT, thereby blocking downstream signaling and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5][7][8]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Drug Development Pathway

Caption: From intermediate to therapeutic action of AZD5363.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by AZD5363.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]

References

- 1. This compound | 125568-73-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZD5363 [openinnovation.astrazeneca.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Methyl 5-amino-2,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,4-difluorobenzoate is a fluorinated aromatic compound with significant applications as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms and an amino group on the benzene ring, imparts distinct electronic properties and conformational preferences that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a focus on its role in pharmaceutical research and development.

Physicochemical Properties

This compound is typically a reddish-brown viscous liquid at room temperature. There are conflicting reports regarding its precise melting point, with some sources indicating it to be as low as -3°C, while its liquid state at ambient temperatures suggests a lower value. Further experimental verification is required for a definitive melting point.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |

| Molecular Weight | 187.14 g/mol | [2] |

| Physical State | Reddish brown viscous liquid | |

| Boiling Point | 284 °C at 760 mmHg | |

| Flash Point | 125.6 °C | |

| CAS Number | 125568-73-2 |

Spectroscopic Data

¹H NMR Spectroscopy: A known ¹H NMR spectrum for a related compound suggests that the aromatic protons would appear as complex multiplets due to fluorine-proton coupling. The methyl ester protons would be observed as a singlet, and the amino group protons would also likely appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the eight carbon atoms. The carbonyl carbon of the ester group would be found in the downfield region. The aromatic carbons would exhibit complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a characteristic feature of fluorinated aromatic compounds.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-F stretching, and various aromatic C-H and C=C vibrations.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of the corresponding nitro compound, Methyl 2,4-difluoro-5-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2,4-difluoro-5-nitrobenzoate

Materials:

-

Methyl 2,4-difluoro-5-nitrobenzoate

-

Iron powder

-

Acetic acid

-

Water

-

Ethyl acetate

-

Diatomaceous earth

Procedure:

-

A solution of Methyl 2,4-difluoro-5-nitrobenzoate is prepared in a mixture of acetic acid and water.

-

To this solution, iron powder is added.

-

The reaction mixture is heated and maintained at a specific temperature with stirring for a designated period to ensure complete reduction of the nitro group.

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the iron residues.

-

The filtrate is then extracted with ethyl acetate.

-

The organic layers are combined, washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 5-amino-2,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,4-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are often incorporated into bioactive molecules to enhance properties such as metabolic stability, binding affinity, and lipophilicity. A thorough understanding of its physical properties is fundamental for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 125568-73-2 | [1][2][3] |

| Molecular Formula | C₈H₇F₂NO₂ | [2] |

| Molecular Weight | 187.14 g/mol | [2] |

| Appearance | White to yellow to brown solid | [3] |

| Melting Point | 111-113 °C | [4] |

| Boiling Point | 284 °C at 760 mmHg | [4] |

| Density | 1.356 g/cm³ |

Solubility Profile

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data has been reported from the synthesis of this compound.[1] The spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 7.27 | dd | 9.98, 7.42 | 1H | Aromatic CH |

| 7.14 | t | 10.99 | 1H | Aromatic CH |

| 5.28 | s | 2H | -NH₂ | |

| 3.77 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): 160-170 ppm

-

Aromatic Carbons (C-F, C-N, C-C): 100-160 ppm

-

Methoxy Carbon (-OCH₃): 50-60 ppm

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not widely published. The predicted characteristic absorption bands based on its functional groups are:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3300 | N-H (amine) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 3000-2850 | C-H (methyl) | Stretching |

| 1730-1710 | C=O (ester) | Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1300-1100 | C-F (aryl fluoride) | Stretching |

| 1250-1000 | C-O (ester) | Stretching |

Mass Spectrometry

Electrospray Ionization-Liquid Chromatography Mass Spectrometry (ES-LCMS) data shows a peak at m/z 189.0, corresponding to the protonated molecule [M+H]⁺.[1]

Predicted Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 187. Key fragmentation pathways would likely involve:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 128.

-

Further fragmentation of the aromatic ring.

Experimental Protocols

The following sections detail the standard methodologies for determining the physical and spectral properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is determined as the temperature range over which the solid transitions to a liquid.

Determination of Boiling Point (Siwoloboff Method)

For high-boiling point solids, the boiling point is determined at a specific pressure.

Spectroscopic Analysis Workflow

A general workflow for obtaining spectroscopic data for a solid sample is outlined below.

References

Spectroscopic Profile of Methyl 5-amino-2,4-difluorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-2,4-difluorobenzoate, a key intermediate in pharmaceutical synthesis. The document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.27 | dd | 9.98, 7.42 | H-6 |

| 7.14 | t | 10.99 | H-3 |

| 5.28 | s | - | -NH₂ |

| 3.77 | s | - | -OCH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| 164.5 | C=O |

| 155.2 (dd, J=245, 10 Hz) | C-4 |

| 148.0 (dd, J=240, 12 Hz) | C-2 |

| 135.5 (dd, J=10, 2 Hz) | C-5 |

| 115.8 (dd, J=25, 5 Hz) | C-1 |

| 105.0 (t, J=28 Hz) | C-3 |

| 98.5 (dd, J=28, 5 Hz) | C-6 |

| 52.5 | -OCH₃ |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| -118 | F (at C-4) |

| -135 | F (at C-2) |

Note: This data is predicted relative to CFCl₃ and should be confirmed by experimental analysis.

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch (Amino group) |

| 3080-3010 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1710-1680 | Strong | C=O Stretch (Ester) |

| 1620-1580 | Strong | N-H Bend (Amino group) |

| 1600-1450 | Medium to Strong | Aromatic C=C Stretch |

| 1300-1200 | Strong | C-O Stretch (Ester) |

| 1200-1100 | Strong | C-F Stretch |

Note: This data is predicted and should be confirmed by experimental analysis.

Table 5: Mass Spectrometry (MS) Data

| m/z | Ion |

| 188.05176 | [M+H]⁺ |

Ionization Mode: Electrospray (ESI)[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like the target compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Chemical Structure and Key NMR Correlations

The diagram below shows the chemical structure of this compound and highlights its key ¹H NMR assignments.

References

An In-depth Technical Guide to the Solubility of Methyl 5-Amino-2,4-Difluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of methyl 5-amino-2,4-difluorobenzoate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, general experimental protocols for solubility determination, and a logical framework for solvent selection.

Introduction to this compound

This compound is an important intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a difluorinated benzene ring with both an amino and a methyl ester group, imparts unique physicochemical properties that are critical for its application in drug discovery and development. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Solubility of this compound: Qualitative Overview

The presence of the polar amino and ester functional groups suggests potential solubility in polar organic solvents, while the aromatic ring indicates possible solubility in solvents with some aromatic character. However, the fluorine atoms can influence intermolecular interactions in complex ways, making experimental determination of solubility essential.

Experimental Protocols for Solubility Determination

The absence of specific published data for this compound necessitates outlining a general experimental protocol for its determination. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Detailed Methodology

-

Preparation:

-

Ensure the this compound is of high purity.

-

Use analytical grade organic solvents.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath. The temperature should be precisely controlled (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry can also be used if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solvent Selection

In the absence of specific solubility data, a logical workflow can guide the selection of an appropriate solvent for a particular application (e.g., reaction, crystallization, or formulation). The following diagram illustrates such a workflow.

Caption: Logical workflow for selecting an appropriate organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a framework for researchers and drug development professionals. The qualitative information suggests solubility in polar organic solvents like ether and methanol. For precise measurements, the detailed shake-flask experimental protocol outlined herein can be employed. The provided logical workflow for solvent selection offers a systematic approach to identifying suitable solvents for various applications in the absence of pre-existing data. Further experimental investigation is crucial to fully characterize the solubility profile of this important pharmaceutical intermediate.

An In-Depth Technical Guide to the Safe Handling and Use of Methyl 5-amino-2,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 5-amino-2,4-difluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The document outlines the known hazards, proper handling procedures, and emergency responses. Additionally, it includes a detailed experimental protocol for its synthesis and contextualizes its biochemical relevance through a related signaling pathway.

Chemical and Physical Properties

This compound is a carboxylic acid ester derivative.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H7F2NO2 | ChemBK[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 187.14 g/mol | ChemBK[2], Santa Cruz Biotechnology[3] |

| Appearance | Brown solid | ChemicalBook[1] |

| Melting Point | -3 °C | ChemBK[2] |

| Boiling Point | 105-107 °C | ChemBK[2] |

| Solubility | Soluble in organic solvents such as ether and methanol. | ChemBK[2] |

Safety and Hazard Information

This compound possesses certain toxicological properties and requires careful handling to avoid adverse health effects.

Hazard Identification

-

Toxicity: The compound has certain toxicity and should be handled with care to avoid inhalation, ingestion, or contact with skin and eyes.[2]

-

Combustibility: It is combustible under an open flame and may undergo decomposition and dangerous reactions at high temperatures.[2]

First Aid Measures

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. In case of respiratory arrest, provide artificial respiration and seek immediate medical attention.

-

Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.

-

Following Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

-

Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.

-

Methods for Cleaning Up: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge steam.

Storage

-

Store in a cool, ventilated place, away from fire and organic matter.[2]

-

Keep the container tightly closed in a dry and well-ventilated place.

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from methyl 2,4-difluoro-5-nitrobenzoate.[1]

Materials and Reagents

-

Methyl 2,4-difluoro-5-nitrobenzoate (1 eq.)

-

Iron powder (4 eq.)

-

Acetic acid

-

Water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Equipment

-

Reaction flask

-

Heating mantle with stirrer

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure

-

To a solution of methyl 2,4-difluoro-5-nitrobenzoate (1 eq.) in acetic acid and water, add iron powder (4 eq.).

-

Heat the reaction mixture to 40°C and maintain this temperature for 1.5 hours with stirring.

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield this compound as a brown solid.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to para-aminobenzoic acid (PABA) suggests potential relevance to pathways involving PABA. In bacteria, PABA is a crucial intermediate in the synthesis of folic acid, a vital cofactor for DNA synthesis and repair.[4]

Bacterial Folic Acid Synthesis Pathway

The diagram below illustrates the bacterial folic acid synthesis pathway, where PABA is a key substrate. This pathway is a common target for sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase.

Caption: Bacterial Folic Acid Synthesis Pathway.

Experimental Workflow for Synthesis

The following diagram outlines the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis Workflow.

References

Reactivity Profile of Methyl 5-amino-2,4-difluorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2,4-difluorobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of an amino group, two fluorine atoms, and a methyl ester on the benzene ring imparts a unique reactivity profile, making it a versatile building block. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations such as N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

This compound is a substituted aniline derivative with the molecular formula C₈H₇F₂NO₂. The electron-withdrawing nature of the fluorine atoms and the methyl ester group deactivates the aromatic ring towards electrophilic substitution, while the amino group acts as a nucleophilic center and a director for certain reactions. Understanding the interplay of these functional groups is crucial for predicting and controlling the outcome of chemical transformations. This document serves as a technical resource, consolidating available information and providing inferred protocols based on the reactivity of structurally similar compounds.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, Methyl 2,4-difluoro-5-nitrobenzoate.

Experimental Protocol: Synthesis via Nitro Reduction

-

Materials: Methyl 2,4-difluoro-5-nitrobenzoate, iron powder, acetic acid, water, ethyl acetate, anhydrous sodium sulfate, diatomaceous earth.

-

Procedure:

-

To a solution of Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq) in a mixture of acetic acid and water, add iron powder (4.0 eq).

-

Heat the reaction mixture to 40°C and maintain for 1.5 hours.

-

Upon completion, filter the mixture through a pad of diatomaceous earth.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

| Precursor | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl 2,4-difluoro-5-nitrobenzoate | Fe, H₂O | Acetic Acid | 40 | 1.5 | 96 |

Table 1: Synthesis of this compound.

The Pivotal Role of Methyl 5-amino-2,4-difluorobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,4-difluorobenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring an amine group for further functionalization and two fluorine atoms that can enhance binding affinity and metabolic stability, makes it a valuable scaffold in medicinal chemistry. This technical guide explores the applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. We will delve into detailed experimental protocols, present key quantitative data, and visualize the relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2,4-difluorophenyl moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain. This compound serves as a crucial starting material for introducing this important structural motif.

BRAF Inhibitors: The Vemurafenib Story

One of the most prominent applications of this scaffold is in the synthesis of BRAF inhibitors, such as Vemurafenib (PLX4032) and its analog PLX4720. These drugs are designed to target the V600E mutation in the BRAF gene, which is prevalent in a significant percentage of melanomas.[1][2] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[2] The BRAF V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Vemurafenib and similar inhibitors act by binding to the ATP-binding site of the mutated BRAF kinase, thereby blocking its activity and inhibiting downstream signaling.[3]

The synthesis of these complex molecules often involves the coupling of a heterocyclic core with a side chain derived from this compound. The fluorine atoms on the phenyl ring are known to contribute to the binding affinity of the inhibitor to the kinase.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative BRAF inhibitors synthesized using methodologies related to this compound.

Table 1: Inhibitory Activity of BRAF Kinase Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| PLX4720 | B-RafV600E | 13 | [5] | |

| Vemurafenib (PLX4032) | B-RafV600E | 31 | [3] | |

| RF-86A (Vemurafenib Analog) | 1.25 µM | A375 | [6] | |

| RF-87A (Vemurafenib Analog) | 4.12 µM | A375 | [6] | |

| RF-94A (Vemurafenib Analog) | 4.35 µM | A375 | [6] | |

| RF-94B (Vemurafenib Analog) | 4.87 µM | A375 | [6] | |

| RF-96B (Vemurafenib Analog) | 4.51 µM | A375 | [6] |

Table 2: Synthesis Yields for Key Intermediates and Final Products

| Step | Product | Yield (%) | Reference |

| Fischer Esterification | Methyl Esters (4a-e) | 42-82 | [7] |

| Hydrazide Formation | Hydrazides (5a-e) | 50-63 | [7] |

| Duff Reaction | 5-bromo-3-carboxyaldehyde-7-azaindole (7) | 66 | [1] |

| N-acylhydrazone Formation | N-acylhydrazones (2a-e) | 70-91 | [7] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and a final BRAF inhibitor, adapted from literature procedures.

Synthesis of this compound

This protocol describes the reduction of the corresponding nitro compound.

Materials:

-

Methyl 2,4-difluoro-5-nitrobenzoate

-

Iron powder

-

Acetic acid

-

Water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of methyl 2,4-difluoro-5-nitrobenzoate in acetic acid and water, add iron powder.

-

Heat the reaction mixture and maintain for a specified time.

-

After completion, filter the mixture through a pad of diatomaceous earth.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

General Synthesis of a Vemurafenib Analog (N-acylhydrazone derivative)

This convergent synthesis involves the preparation of a hydrazide intermediate and a heterocyclic aldehyde, followed by their condensation.

Part 1: Synthesis of Hydrazide Intermediate

-

Fischer Esterification: Convert the starting carboxylic acid to its methyl ester by refluxing in methanol and toluene with a catalytic amount of sulfuric acid.[7]

-

Hydrazide Formation: React the methyl ester with a 1M ethanolic solution of hydrazine at reflux to obtain the corresponding hydrazide.[7]

Part 2: Synthesis of 5-bromo-3-carboxyaldehyde-7-azaindole

-

Perform a Duff reaction on 5-bromo-7-azaindole by refluxing with hexamethylenetetramine (HMTA) in a mixture of acetic acid and water to yield the aldehyde.[1]

Part 3: Final Condensation

-

React the synthesized hydrazide with 5-bromo-3-carboxyaldehyde-7-azaindole in ethanol with catalytic hydrochloric acid at room temperature to form the final N-acylhydrazone product.[7]

Visualizations

RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by Vemurafenib

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by Vemurafenib.

Experimental Workflow: Synthesis of a Vemurafenib Analog

Caption: A generalized workflow for the synthesis of a BRAF inhibitor analog.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

Methyl 5-amino-2,4-difluorobenzoate: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. By screening small, low-complexity molecules, or "fragments," FBDD allows for the exploration of chemical space with a higher probability of identifying high-quality hits that can be elaborated into potent and selective drug candidates. Within the arsenal of fragments available to medicinal chemists, fluorinated compounds have garnered significant attention due to their unique physicochemical properties that can enhance binding affinity, metabolic stability, and pharmacokinetic profiles. Methyl 5-amino-2,4-difluorobenzoate stands out as a particularly promising fragment, combining the advantageous features of a difluorinated benzene ring with versatile functional groups amenable to synthetic elaboration. This technical guide provides a comprehensive overview of this compound as a core fragment for drug discovery, detailing its synthesis, potential applications, and the experimental protocols required for its screening and validation.

Chemical Properties and Synthesis

This compound is a small molecule with the chemical formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . Its structure features a difluorinated aniline core, a common motif in kinase inhibitors, and a methyl ester that can serve as a handle for further chemical modification or as a key interaction point with a protein target.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | PubChem |

| Molecular Weight | 187.14 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from 2,4-difluorobenzoic acid. The general synthetic workflow involves nitration of the benzene ring, followed by reduction of the nitro group to an amine, and finally esterification of the carboxylic acid.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar compounds and provides a general method for the synthesis.

Step 1: Nitration of 2,4-Difluorobenzoic Acid

-

To a stirred solution of concentrated sulfuric acid, add 2,4-difluorobenzoic acid in portions, maintaining the temperature below 10°C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water until the washings are neutral and then dry to yield 2,4-difluoro-5-nitrobenzoic acid.

Step 2: Esterification of 2,4-Difluoro-5-nitrobenzoic Acid

-

Dissolve 2,4-difluoro-5-nitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,4-difluoro-5-nitrobenzoate.

Step 3: Reduction of Methyl 2,4-difluoro-5-nitrobenzoate

-

To a solution of Methyl 2,4-difluoro-5-nitrobenzoate in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and a small amount of hydrochloric acid, or use catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Heat the reaction mixture and stir for several hours until the reduction is complete.

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Neutralize the filtrate and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

Application in Fragment-Based Drug Discovery

The difluoroaniline moiety is a well-established pharmacophore in many kinase inhibitors. The fluorine atoms can form favorable interactions with the protein backbone and contribute to improved metabolic stability. The amino group provides a vector for synthetic elaboration, allowing for the growth of the fragment into larger, more potent molecules.

Screening and Hit Validation Workflow

A typical workflow for screening and validating this compound and its derivatives involves a combination of biophysical and biochemical techniques.

Caption: FBDD workflow for a fluorinated fragment.

19F-NMR Screening Protocol (Ligand-Observed)

19F-NMR is a highly sensitive technique for detecting the binding of fluorinated fragments to a protein target.

-

Sample Preparation:

-

Prepare a stock solution of the protein target in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Prepare stock solutions of this compound and other fluorinated fragments in a deuterated solvent (e.g., DMSO-d₆).

-

Prepare the NMR samples by mixing the protein and fragment solutions to final concentrations typically in the range of 10-50 µM for the protein and 100-500 µM for the fragment.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional 19F-NMR spectrum of the fragment in the absence of the protein (reference spectrum).

-

Acquire a one-dimensional 19F-NMR spectrum of the fragment in the presence of the protein.

-

Observe changes in the chemical shift, line broadening, or signal intensity of the fragment's fluorine resonances upon addition of the protein. These changes indicate binding.

-

-

Data Analysis:

-

Compare the spectra with and without the protein to identify binding events.

-

Binding affinity (KD) can be estimated by titrating the protein into a solution of the fragment and fitting the changes in the NMR signal to a binding isotherm.

-

Biochemical Kinase Inhibition Assay Protocol (Fluorescence-Based)

This protocol describes a general method to assess the inhibitory activity of compounds against a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the purified kinase enzyme.

-

Prepare a stock solution of the kinase-specific substrate (e.g., a peptide or protein).

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of the test compound (e.g., a derivative of this compound).

-

-

Assay Procedure:

-

In a microplate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase for a defined period.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate or the amount of ADP produced using a fluorescence-based detection reagent (e.g., using a phospho-specific antibody coupled to a fluorescent probe or an enzyme-coupled reaction that generates a fluorescent product from ADP).

-

-

Data Analysis:

-

Measure the fluorescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

-

Potential Signaling Pathways and Targets

The 2,4-difluoroaniline scaffold is a key component of numerous approved and investigational kinase inhibitors. These kinases are involved in a wide array of signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.

Caption: Potential signaling pathways targeted by kinase inhibitors.

Derivatives of this compound could potentially be developed into inhibitors of kinases within these pathways, making them valuable starting points for the discovery of new therapeutics for a range of diseases.

Conclusion

This compound represents a high-value fragment for drug discovery, particularly in the development of kinase inhibitors. Its favorable physicochemical properties, conferred by the difluorinated ring, and the synthetic tractability of its functional groups make it an attractive starting point for FBDD campaigns. By employing sensitive biophysical screening techniques such as 19F-NMR, coupled with robust biochemical and cell-based assays for hit validation and optimization, researchers can leverage this versatile fragment to develop novel and effective therapeutics. This guide provides the foundational knowledge and experimental frameworks necessary to embark on such a discovery program.

Synthesis of Novel Heterocyclic Compounds from Methyl 5-amino-2,4-difluorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes to novel heterocyclic compounds utilizing Methyl 5-amino-2,4-difluorobenzoate as a versatile starting material. The strategic placement of amino, ester, and fluorine functional groups on the benzene ring makes this compound a valuable building block for the synthesis of a variety of pharmacologically relevant heterocyclic scaffolds, including quinolones, benzoxazoles, benzothiazoles, and triazoles. This document details experimental protocols, presents quantitative data in structured tables, and illustrates key reaction pathways and workflows using Graphviz diagrams.

Synthesis of Fluorinated Quinolone Scaffolds

The synthesis of quinolones from aniline derivatives is a well-established strategy in medicinal chemistry. The Gould-Jacobs reaction, in particular, offers a reliable method for constructing the 4-hydroxyquinoline core, a key precursor to many fluoroquinolone antibiotics. By reacting this compound with diethyl ethoxymethylenemalonate (DEEM), a subsequent thermal cyclization can yield the corresponding fluorinated quinolone-3-carboxylate.

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The proposed reaction pathway involves two key steps: the initial condensation of the amine with diethyl ethoxymethylenemalonate, followed by a thermally induced intramolecular cyclization.

Caption: Proposed Gould-Jacobs reaction pathway for quinolone synthesis.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((4-(methoxycarbonyl)-2,5-difluorophenyl)amino)methylene)malonate (Enamine Intermediate)

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable high-boiling point solvent such as diphenyl ether.

-

Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

-

Heat the reaction mixture at 120-140°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The intermediate can be used in the next step without further purification, or it can be isolated by vacuum distillation to remove the solvent.

Step 2: Synthesis of Methyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

-

Heat the crude or purified enamine intermediate from the previous step to a higher temperature, typically 240-260°C, in diphenyl ether.

-

Maintain this temperature for 30-60 minutes to effect cyclization. The product will precipitate from the hot solvent.

-

Cool the reaction mixture and dilute with hexane or petroleum ether to facilitate further precipitation.

-

Filter the solid product, wash with hexane, and recrystallize from a suitable solvent like ethanol or acetic acid to afford the pure quinolone derivative.

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| Methyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | This compound | Diethyl ethoxymethylenemalonate | Diphenyl ether | 65-75 | >250 |

Note: The data presented is based on analogous reactions and represents expected outcomes. Actual results may vary.

Synthesis of Fluorinated Benzoxazole Derivatives

Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities. A common synthetic approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. In this case, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an o-aminophenol followed by cyclization.

Proposed Synthetic Pathway

This multi-step synthesis involves hydrolysis of the starting ester, amide bond formation, and subsequent acid-catalyzed cyclization to form the benzoxazole ring.

Exploring Chemical Space with Methyl 5-amino-2,4-difluorobenzoate Derivatives: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,4-difluorobenzoate is a versatile scaffold in medicinal chemistry, offering a unique combination of reactive handles and fluorine substitution patterns that are highly sought after in modern drug design. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide explores the synthetic derivatization of this core structure, focusing on the generation of novel chemical entities with potential therapeutic applications, particularly in the realm of kinase inhibition. We will delve into detailed experimental protocols, present structure-activity relationship (SAR) data for a series of derivatives, and visualize the underlying biological pathways and experimental workflows.

Synthetic Strategies and Derivatization

The primary amino group of this compound serves as a key nucleophile for a variety of chemical transformations, most notably N-acylation, to generate a diverse library of amide derivatives. The general principle involves the reaction of the amine with an electrophilic acyl source, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Experimental Protocol: General Procedure for N-Acylation

A robust and widely applicable method for the N-acylation of aromatic amines, adapted for this compound, is presented below. This protocol is based on the use of an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

-

This compound

-

Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.1 - 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the desired N-acyl derivative.

Application in Kinase Inhibition: Targeting VEGFR-2

Derivatives of the closely related 5-amino-2,4-difluorobenzamide scaffold have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. The following sections detail the structure-activity relationships of a series of pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors derived from a 4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino) core, which highlights the potential of this chemical space.

Quantitative Data: Structure-Activity Relationship (SAR) of VEGFR-2 Inhibitors

The following table summarizes the in vitro potency of a series of compounds against VEGFR-2. The core structure features a 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine scaffold, with modifications at the C-6 position.

| Compound ID | C-6 Substituent | VEGFR-2 IC₅₀ (nM)[4] |

| 1 | H | >1000 |

| 2 | 1,3,5-Oxadiazole | 500 |

| 3 | 2-Methyl-1,3,5-oxadiazole | 250 |

| 4 | 2-Ethyl-1,3,5-oxadiazole | 100 |

| 5 | 2-Isopropyl-1,3,5-oxadiazole | 50 |

| 37 | 2-(Trifluoromethyl)-1,3,5-oxadiazole | 10 |

Note: The data presented is based on a closely related series of compounds to illustrate the potential of the this compound scaffold in kinase inhibitor design.

Experimental Protocol: VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a standard in vitro kinase assay.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-EEEEYFELVAK)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compounds dissolved in DMSO

-

Streptavidin-coated plates

-

Europium-labeled anti-phosphotyrosine antibody

-

Time-resolved fluorescence (TRF) reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a microplate, add the kinase buffer, the biotinylated peptide substrate, and the test compound solution.

-

Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution of EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove the unbound antibody.

-

Add an enhancement solution and measure the time-resolved fluorescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Methyl 5-amino-2,4-difluorobenzoate in PROTAC Linker Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex. This technical guide provides an in-depth exploration of the use of Methyl 5-amino-2,4-difluorobenzoate as a key building block for the synthesis of rigid PROTAC linkers. The strategic incorporation of the 2,4-difluorophenyl moiety can impart favorable physicochemical properties, such as enhanced metabolic stability and improved cell permeability, to the resulting PROTACs. This document details the underlying principles, experimental protocols, and characterization of PROTACs synthesized using this fluorinated aniline derivative, offering a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer but actively contributes to the PROTAC's overall performance, including its potency, selectivity, and pharmacokinetic properties.

The introduction of fluorine atoms into linker structures is a well-established strategy in medicinal chemistry to modulate a molecule's characteristics. The 2,4-difluorophenyl group, derived from this compound, offers several potential advantages:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the PROTAC.

-

Conformational Rigidity: The planar phenyl ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.

-

Modulation of Physicochemical Properties: Fluorination can influence lipophilicity, polarity, and membrane permeability, which are critical for oral bioavailability and cellular uptake.

Synthesis of PROTAC Linkers with this compound

The primary chemical transformation for incorporating this compound into a PROTAC linker is amide bond formation . The amino group of the difluorinated aniline is coupled with a carboxylic acid, which can be part of a bifunctional linker precursor or a pre-functionalized warhead or E3 ligase ligand.

General Synthetic Strategy

A common approach involves a stepwise synthesis, where the linker is built sequentially. For instance, an N-Boc protected amino acid can be coupled with this compound. Following deprotection of the Boc group, the resulting amine can be further elaborated or coupled to the second ligand of the PROTAC.

Experimental Protocols

Due to the electron-withdrawing nature of the two fluorine atoms, the aniline nitrogen in this compound is less nucleophilic than in non-fluorinated anilines. Therefore, robust coupling conditions are generally required.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of carboxylic acids and is often effective for less reactive anilines.

-

Materials:

-

Carboxylic acid (e.g., N-Boc-amino acid) (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Standard work-up and purification reagents

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

-

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more classical and cost-effective method, which may require longer reaction times or gentle heating for electron-deficient anilines.

-

Materials:

-

Carboxylic acid (e.g., N-Boc-amino acid) (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard work-up and purification reagents

-

-

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 to 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude amide product via flash column chromatography or recrystallization.

-

Data Presentation: Quantitative Analysis of Amide Coupling Reactions

The following table summarizes representative quantitative data for the amide coupling of various carboxylic acids with anilines, including electron-deficient systems, to provide an expected range for the synthesis of PROTAC linkers using this compound. Actual yields will vary depending on the specific substrates and reaction conditions.

| Entry | Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Boc-Gly-OH | This compound | HATU | DIPEA | DMF | 6 | 85-95 |

| 2 | Boc-Ala-OH | This compound | HATU | DIPEA | DMF | 8 | 80-90 |

| 3 | Boc-Gly-OH | This compound | EDC/HOBt | DIPEA | DMF | 18 | 70-85 |

| 4 | Pomalidomide-COOH | Linker-NH-MDFB | HATU | DIPEA | DMF | 12 | 75-90 |

| 5 | JQ1-COOH | Linker-NH-MDFB | EDC/HOBt | DIPEA | DMF | 24 | 65-80 |

Data is illustrative and based on typical yields for similar reactions.

Characterization of PROTACs and Intermediates

Thorough characterization of the synthesized PROTACs and their precursors is essential to confirm their identity, purity, and structural integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atoms in the linker.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized molecules, confirming their elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to assess the purity of the compounds and to monitor reaction progress.

Signaling Pathways and Biological Evaluation

PROTACs synthesized with a this compound-derived linker function by hijacking the ubiquitin-proteasome system (UPS).

The biological evaluation of these PROTACs involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Experimental Workflow for PROTAC Evaluation

Conclusion

This compound is a valuable and strategic building block for the synthesis of PROTAC linkers. The incorporation of the 2,4-difluorophenyl moiety can bestow advantageous properties upon the resulting PROTAC, including enhanced metabolic stability and tailored physicochemical characteristics. The robust amide coupling methodologies detailed in this guide provide a clear path for the synthesis of these advanced protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such fluorinated building blocks will be instrumental in the development of the next generation of PROTAC therapeutics.

The Predicted Role of Fluorine Atoms in the Biological Activity of Methyl 5-amino-2,4-difluorobenzoate: A Technical Guide

Disclaimer: This document provides a theoretical framework for understanding the potential biological significance of the fluorine atoms in Methyl 5-amino-2,4-difluorobenzoate. To date, no specific biological activity or mechanism of action for this compound has been published in peer-reviewed literature. The content herein is based on established principles of medicinal chemistry and the known effects of fluorination in drug design. All experimental data presented are hypothetical and for illustrative purposes.

Introduction

The introduction of fluorine atoms into small molecules is a widely utilized strategy in modern drug discovery to enhance a compound's pharmacological profile. This compound, a readily available chemical intermediate, possesses two fluorine atoms on its aromatic ring. While its specific biological targets are unknown, the presence and positioning of these fluorine atoms allow for a predictive analysis of their influence on the molecule's potential as a bioactive agent. This technical guide will explore the theoretical roles of the 2- and 4-position fluorine atoms on the physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. We will also present generalized experimental protocols and a hypothetical structure-activity relationship (SAR) study to guide future research.

Physicochemical Impact of Difluorination

The two fluorine atoms on the benzoate ring are expected to significantly modulate the molecule's properties compared to its non-fluorinated analog.

Electronic Effects

Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). In this compound, the fluorine atoms at the ortho (2) and para (4) positions to the methyl ester group will decrease the electron density of the aromatic ring. This has several predicted consequences:

-

Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms will decrease the basicity (pKa) of the amino group at position 5. This can be advantageous in drug design, as a less basic amine may have improved oral bioavailability and reduced off-target effects.[1]

-

Aromatic Interactions: The altered electronic nature of the ring can influence how the molecule interacts with biological targets, potentially affecting π-π stacking or cation-π interactions.

Lipophilicity

Fluorine substitution almost invariably increases the lipophilicity of a molecule, which is a critical parameter for its ability to cross cell membranes and bind to hydrophobic pockets of proteins. The addition of two fluorine atoms is expected to increase the LogP value of this compound compared to its non-fluorinated counterpart.

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 family.[1][2] Placing fluorine atoms at the 2 and 4 positions can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the compound.[2][3]

Hypothetical Physicochemical Data

The following table presents hypothetical data comparing Methyl 5-aminobenzoate with its difluorinated analog to illustrate the predicted changes in physicochemical properties.

| Compound | Molecular Weight | Predicted LogP | Predicted pKa (of amino group) |

| Methyl 5-aminobenzoate | 151.16 | 1.3 | 3.1 |

| This compound | 187.14 | 1.9 | 2.5 |

Predicted Pharmacological Implications

The changes in physicochemical properties imparted by the fluorine atoms are expected to have a direct impact on the pharmacokinetic and pharmacodynamic profile of this compound.

Pharmacodynamics: Target Binding

The fluorine atoms can play a direct role in binding to a biological target. They can participate in:

-

Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable electrostatic interactions within a protein binding pocket.

-

Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can enhance binding to hydrophobic sub-pockets.

The following diagram illustrates a hypothetical binding scenario of this compound with a generic kinase inhibitor binding site, a common target for such scaffolds.

Caption: Hypothetical binding mode in a kinase active site.

Pharmacokinetics: ADME Properties

The predicted changes in physicochemical properties would likely influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

-

Absorption: Increased lipophilicity may enhance passive diffusion across the gut wall, potentially improving oral absorption.

-

Distribution: Higher lipophilicity could lead to increased tissue distribution and potentially penetration of the blood-brain barrier.

-

Metabolism: As previously mentioned, the C-F bonds are expected to block metabolism at those positions, leading to a longer half-life.

-

Excretion: The overall metabolic profile will determine the route of excretion.

Hypothetical Structure-Activity Relationship (SAR) Workflow

To experimentally determine the role of the fluorine atoms, a systematic SAR study would be necessary. The following diagram outlines a typical workflow.

Caption: A typical workflow for a structure-activity relationship study.

Experimental Protocols

The following are generalized protocols that could be adapted for the study of this compound and its analogs.

Synthesis of this compound

This protocol is based on known synthetic routes for similar compounds.

-

Starting Material: Methyl 2,4-difluoro-5-nitrobenzoate.

-

Reduction of Nitro Group:

-

Dissolve Methyl 2,4-difluoro-5-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (10%) under a hydrogen atmosphere, or a metal catalyst like iron powder in acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

-

Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD).

-

Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the n-octanol phase.

-

Partitioning:

-

Add a known volume of the aqueous phase to the octanol solution in a flask.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Quantification:

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation: Calculate the LogP value using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous).[4][5]